molecular formula C10H11NO2 B126087 3,4-Dimethoxyphenylacetonitrile CAS No. 93-17-4

3,4-Dimethoxyphenylacetonitrile

Cat. No.: B126087
CAS No.: 93-17-4
M. Wt: 177.2 g/mol
InChI Key: ASLSUMISAQDOOB-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylacetonitrile is employed as an intermediate in the preparation of the muscle relaxant papverin . It has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile .


Synthesis Analysis

This compound has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .


Molecular Structure Analysis

The molecular formula of this compound is C10H11NO2 . The InChI Key is ASLSUMISAQDOOB-UHFFFAOYSA-N . The Canonical SMILES is COC1=C (C=C (C=C1)CC#N)OC .


Chemical Reactions Analysis

This compound has been used in the synthesis of (Z)-3- (benzo [b]thiophen-2-yl)-2- (3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 177.20 g/mol . It is insoluble in water . The melting point is 54-57 °C (lit.) and the boiling point is 171-178 °C10 mm Hg (lit.) .

Scientific Research Applications

Synthesis of Xylopinine

3,4-Dimethoxyphenylacetonitrile is used as a starting material in the synthesis of xylopinine, a process that involves several chemical transformations including hydrolysis, hydrogenation reduction, and the Bischler-Napieralski cyclization, among others. This method yields racemic xylopinine with an overall yield of 47% (Jiang Shen-de, 2010).

Synthesis of Tetrahydro-β-carbolines

In the field of organic chemistry, this compound is used in the reductive self-condensation of indole acetonitrile. This process has led to the synthesis of 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-β-carboline, a compound that contributes to the synthesis of the yohimbane skeleton and offers a new route for the synthesis of tetrahydro-β-carbolines (K. Diker, M. D. D. Maindreville, J. Lévy, 1995).

Formation of 1,2-Dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane

In a study involving the heating of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide, a byproduct formed was 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl) ethane, showcasing the compound's role in free-radical processes. This highlights its potential for producing various stereoisomers and useful derivatives in organic synthesis (S. Bansal, J. Bruce, K. Gillespie, J. Jeffreys, 1983).

Research in Photoluminescent Materials

The electrochemical oxidation of related compounds, such as 2-amino-3-cyano-4-phenylthiophene, has been studied for the development of new photoluminescent materials. Although not directly using this compound, this research indicates potential applications in material science, particularly in developing new classes of luminescent compounds (D. Ekinci, Nurhan Horasan, R. Altundas, Ü. Demir, 2000).

Electropolymerization Studies

In electropolymerization research, compounds like 3,4-dimethoxythiophene, which bear structural similarities to this compound, have been synthesized in various media, demonstrating the compound's relevance in the development of polymeric materials with distinct properties (M. Fall, L. Assogba, J. Aaron, M. Dieng, 2001).

Safety and Hazards

3,4-Dimethoxyphenylacetonitrile is moderately toxic by ingestion and poison by intravenous route . When heated to decomposition it emits toxic fumes of NOx and CN . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The 3,4-Dimethoxyphenylacetonitrile market presents a captivating array of competition, where the ability to adjust and come up with new ideas are crucial factors for achieving success . Strategic partnerships and collaborations are integral growth drivers in the this compound market .

Mechanism of Action

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetonitrile
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InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ASLSUMISAQDOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11NO2
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DSSTOX Substance ID

DTXSID30239220
Record name (3,4-Dimethoxyphenyl)acetonitrile
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Molecular Weight

177.20 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 3,4-Dimethoxyphenylacetonitrile
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CAS No.

93-17-4
Record name 3,4-Dimethoxybenzeneacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-dimethoxyphenylacetonitrile?

A1: this compound has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [].

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, the structure of this compound has been confirmed using 1H-NMR [, , , ]. Additionally, its heat capacities and thermodynamic properties have been studied using adiabatic calorimetry [].

Q3: What are some common starting materials used to synthesize this compound?

A3: Several synthetic routes have been explored. One method utilizes 3,4-dimethoxybenzoic acid as a precursor, converting it to the corresponding acetonitrile via a series of reactions []. Another approach involves reacting this compound with 2-bromopropane, using a phase-transfer catalyst like TEBA [].

Q4: Can microwave technology be used to synthesize this compound derivatives?

A4: Yes, microwave-assisted synthesis has been successfully employed in the preparation of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, a derivative of this compound. This method utilizes this compound and 2-bromopropane as starting materials, with TEBA as a phase-transfer catalyst, and has proven to be efficient and time-saving [, ].

Q5: What types of reactions is this compound known to undergo?

A5: this compound can undergo a variety of reactions, including alkylation [], hydrolysis [], hydrogenation [], nitration [], and reductive ring closure []. Its reactivity makes it a versatile building block in organic synthesis.

Q6: Can this compound be used in the synthesis of heterocyclic compounds?

A6: Yes, it has been used as a starting material in the synthesis of various heterocyclic compounds, including isoquinolines [, , , ] and s-triazolo[4,3-a]-1,4-benzodiazepines [, ].

Q7: Are there any examples of this compound derivatives exhibiting biological activity?

A7: Yes, this compound is a precursor to several biologically active compounds. One notable example is Verapamil, a calcium channel blocker used in the treatment of hypertension and angina [, , , ]. Verapamil is structurally similar to this compound, containing the 3,4-dimethoxyphenyl group [].

Q8: Is there any information available on the toxicity of this compound?

A9: While limited data is available on the direct toxicity of this compound, some studies have investigated the toxicity of related compounds like 3,4-dimethoxybenzaldehyde [, ]. As with any chemical, it's crucial to handle this compound with appropriate safety precautions and consult relevant safety data sheets.

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